molecular formula C12H10OS B13064333 3-(2-Methylphenyl)thiophene-2-carbaldehyde

3-(2-Methylphenyl)thiophene-2-carbaldehyde

Cat. No.: B13064333
M. Wt: 202.27 g/mol
InChI Key: SPEPPAYWEYITJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methylphenyl)thiophene-2-carbaldehyde is a thiophene-based aldehyde derivative featuring a 2-methylphenyl substituent at the 3-position of the thiophene ring and a formyl group at the 2-position. This compound belongs to a class of heterocyclic aldehydes widely utilized in organic synthesis, particularly as precursors for pharmaceuticals, optoelectronic materials, and coordination complexes. The aldehyde group enables diverse reactivity, such as condensation reactions to form Schiff bases or acrylonitriles, while the methylphenyl group introduces steric and electronic effects that modulate solubility, stability, and intermolecular interactions .

Properties

Molecular Formula

C12H10OS

Molecular Weight

202.27 g/mol

IUPAC Name

3-(2-methylphenyl)thiophene-2-carbaldehyde

InChI

InChI=1S/C12H10OS/c1-9-4-2-3-5-10(9)11-6-7-14-12(11)8-13/h2-8H,1H3

InChI Key

SPEPPAYWEYITJR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=C(SC=C2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylphenyl)thiophene-2-carbaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methylphenylthiophene and an appropriate aldehyde precursor.

    Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions, often in the presence of a catalyst to facilitate the formation of the carbaldehyde group.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as:

    Catalytic Processes: Utilizing catalysts to enhance the reaction rate and yield.

    Continuous Flow Reactors: Employing continuous flow reactors to maintain consistent reaction conditions and improve production efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylphenyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The thiophene ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under specific conditions.

Major Products Formed

    Oxidation: Formation of 3-(2-Methylphenyl)thiophene-2-carboxylic acid.

    Reduction: Formation of 3-(2-Methylphenyl)thiophene-2-methanol.

    Substitution: Formation of various substituted thiophene derivatives depending on the reagents used.

Scientific Research Applications

Synthesis and Organic Chemistry

Synthetic Routes:
3-(2-Methylphenyl)thiophene-2-carbaldehyde can be synthesized through various methods, including:

  • Reactions involving thiophene derivatives : Utilizing thiophene as a starting material, several synthetic pathways can be employed to introduce the aldehyde functional group effectively.
  • Cross-coupling reactions : Techniques such as Suzuki coupling have been applied to create complex structures involving this compound, enhancing its utility in organic synthesis .

Pharmaceutical Applications

Biological Activity:
Research has indicated that compounds similar to 3-(2-Methylphenyl)thiophene-2-carbaldehyde exhibit promising biological activities, particularly in anticancer research. In vitro studies have shown that derivatives of thiophene compounds can inhibit tumor growth in various cancer cell lines:

CompoundIC50 (µg/mL) - MCF7IC50 (µg/mL) - HEPG2
3-(2-Methylphenyl)thiophene-2-carbaldehydeTBDTBD
5a22.415.8
5c12.321.4

These findings suggest that structural modifications around the thiophene ring can significantly influence anticancer activity .

Material Science Applications

Functional Materials:
Due to its unique electronic properties, 3-(2-Methylphenyl)thiophene-2-carbaldehyde is being explored for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of thiophene derivatives can enhance charge transport properties and stability in these applications.

Case Study 1: Anticancer Activity

A study conducted by the National Cancer Institute assessed the anticancer potential of several thiophene derivatives, including those related to 3-(2-Methylphenyl)thiophene-2-carbaldehyde. The results indicated significant inhibition of cell proliferation in human breast (MCF7) and liver (HEPG2) cancer cell lines.

Case Study 2: Organic Synthesis

Research published in RSC Publishing demonstrated the successful application of thiophene derivatives in C–C coupling reactions through Pd-catalyzed processes. The study highlighted the efficiency of using compounds like 3-(2-Methylphenyl)thiophene-2-carbaldehyde for functionalizing C–H bonds at the β-position of thiophenes, showcasing its versatility in synthetic chemistry .

Mechanism of Action

The mechanism of action of 3-(2-Methylphenyl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to oxidative stress, inflammation, and cell signaling.

Comparison with Similar Compounds

Key Insights :

  • Bulky substituents (e.g., carbazole) increase thermal stability (higher melting points) .
  • Electron-donating groups (e.g., diphenylamino) reduce crystallinity, favoring amorphous phases in optoelectronic devices .
Positional Isomerism in Thiophene Aldehydes
Compound Name Aldehyde Position Biological Activity (GI50, nM) Key Observations References
Benzo[b]thiophene-2-carbaldehyde derivatives (11a-d) C2 28–269 Higher cytotoxicity against breast cancer cell lines due to optimal spatial alignment for target binding.
Benzo[b]thiophene-3-carbaldehyde derivatives (13a-d) C3 Less potent Reduced activity attributed to steric hindrance or altered electronic distribution.

Key Insights :

  • The position of the aldehyde group significantly impacts bioactivity. C2 isomers exhibit superior potency in anticancer applications compared to C3 analogs .
Heterocycle Variations: Thiophene vs. Furan
Compound Name Core Heterocycle Melting Point (K) Key Observations References
3-(Cyano-dimethyl-methyl)-benzoic acid thiophen-2-ylmethylene-hydrazide (4) Thiophene 455–457 Thiophene’s higher aromaticity enhances stability and π-stacking interactions.
3-(Cyano-dimethyl-methyl)-benzoic acid furan-2-ylmethylene-hydrazide (5) Furan 459–462 Furan’s lower aromaticity reduces intermolecular interactions, slightly increasing melting point.

Key Insights :

  • Thiophene derivatives generally exhibit stronger non-covalent interactions (e.g., π-π stacking) compared to furan analogs, influencing material properties .
Structural and Crystallographic Comparisons
Compound Name Dihedral Angle (°) Intermolecular Interactions Key Observations References
3-[(2-Formylthiophen-3-yl)(hydroxy)methyl]thiophene-2-carbaldehyde 65.10 C—H···O and O—H···O hydrogen bonds Non-planar structure reduces conjugation but stabilizes crystal packing.
3-Methyl-2-thiophenecarboxaldehyde Not reported Van der Waals interactions Methyl group at C3 minimizes steric hindrance, enhancing reactivity in alkylation reactions.

Key Insights :

  • Non-planar conformations (e.g., dihedral angle of 65.10°) disrupt π-conjugation but promote robust crystal networks via hydrogen bonding .

Biological Activity

3-(2-Methylphenyl)thiophene-2-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and synthesis methods.

Chemical Structure and Properties

The compound 3-(2-Methylphenyl)thiophene-2-carbaldehyde features a thiophene ring substituted with a methylphenyl group and an aldehyde functional group. Its chemical formula is C11H10OSC_{11}H_{10}OS, and it has been studied for its reactivity and potential therapeutic applications.

Anticancer Activity

Recent studies have indicated that thiophene derivatives exhibit significant anticancer properties. For instance, compounds similar to 3-(2-Methylphenyl)thiophene-2-carbaldehyde have shown cytotoxic effects against various cancer cell lines. In particular, derivatives of thiophene have been reported to inhibit cell proliferation in human colon adenocarcinoma (HT-29) and breast cancer cell lines, with IC50 values ranging from 1.14 μM to 9.27 μM depending on structural modifications .

Table 1: Anticancer Activity of Thiophene Derivatives

CompoundCell LineIC50 (μM)
3-(2-Methylphenyl)thiophene-2-carbaldehydeHT-29TBD
Thiophene Derivative AMCF-7 (Breast Cancer)1.14
Thiophene Derivative BCaCo-2 (Colon Cancer)9.27

Antimicrobial Activity

Thiophene derivatives have also been evaluated for their antimicrobial properties. Some studies suggest that these compounds exhibit inhibitory effects against a range of bacteria and fungi, potentially making them suitable candidates for developing new antimicrobial agents .

The biological activity of 3-(2-Methylphenyl)thiophene-2-carbaldehyde may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation and survival, such as histone deacetylases (HDACs) .
  • Induction of Apoptosis : Studies indicate that thiophene derivatives can induce apoptosis in cancer cells through the activation of intrinsic pathways, leading to cell death .
  • Antioxidant Properties : Some derivatives possess antioxidant activity, which may contribute to their protective effects against oxidative stress in cells .

Case Studies

One notable case study involved the synthesis and evaluation of a series of thiophene-based compounds, including 3-(2-Methylphenyl)thiophene-2-carbaldehyde, where researchers observed significant anticancer activity against multiple human tumor cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .

Synthesis Methods

The synthesis of 3-(2-Methylphenyl)thiophene-2-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. Common methods include:

  • Lithiation followed by formylation : This method uses n-BuLi for lithiation followed by reaction with DMF to introduce the aldehyde group .
  • One-pot synthesis : Recent advancements have proposed one-pot sequential reactions that simplify the synthesis process while maintaining high yields .

Q & A

Basic: What are the common synthetic routes for 3-(2-Methylphenyl)thiophene-2-carbaldehyde?

Methodological Answer:
The synthesis typically involves functionalization of thiophene cores followed by aldehyde introduction. Key approaches include:

  • One-Pot Reactions : A modified Vilsmeier-Haack reaction can introduce the aldehyde group directly onto the thiophene ring. For example, using dimethylformamide (DMF) and phosphoryl chloride (POCl₃) under controlled conditions .
  • Cu(I)-Catalyzed Oxidation : Oxidation of a primary alcohol intermediate (e.g., 3-(2-methylphenyl)thiophene-2-methanol) using diaziridinone and Cu(I) catalysts to yield the aldehyde group. This method offers high selectivity but requires careful optimization of reaction time and temperature to avoid over-oxidation .
  • Cross-Coupling Strategies : Suzuki-Miyaura coupling to attach the 2-methylphenyl group to pre-functionalized thiophene aldehydes, though steric hindrance from the methyl group may necessitate bulky ligands for efficient catalysis .

Advanced: How can Cu(I)-catalyzed oxidation be optimized to minimize side reactions in aldehyde synthesis?

Methodological Answer:
Optimization involves:

  • Catalyst Loading : Reducing Cu(I) concentrations (e.g., 5 mol%) to limit radical-mediated side reactions while maintaining catalytic efficiency .
  • Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction homogeneity and stabilize intermediates.
  • Temperature Control : Maintaining temperatures below 60°C prevents decomposition of the aldehyde product.
  • Additives : Inclusion of molecular sieves or desiccants to sequester water, which can hydrolyze intermediates .
    Contradictions in yield data across studies often arise from variations in these parameters, necessitating systematic screening .

Basic: What spectroscopic techniques confirm the structure of 3-(2-Methylphenyl)thiophene-2-carbaldehyde?

Methodological Answer:

  • ¹H NMR : The aldehyde proton appears as a singlet near δ 9.8–10.2 ppm. Aromatic protons from the thiophene and 2-methylphenyl groups show distinct splitting patterns (e.g., doublets for thiophene protons) .
  • IR Spectroscopy : A strong absorption band ~1680–1720 cm⁻¹ confirms the C=O stretch of the aldehyde group. Thiophene ring vibrations appear at ~3100 cm⁻¹ (C–H stretches) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 217.0584 for C₁₂H₁₀OS) .

Advanced: How do hydrogen-bonding patterns influence the crystal packing of thiophene carbaldehydes?

Methodological Answer:
Hydrogen bonding (e.g., C–H···O or O–H···S interactions) directs supramolecular assembly. For example:

  • Graph Set Analysis : Etter’s formalism classifies motifs like R₂²(8) rings or C(4) chains, which stabilize crystal lattices .
  • ORTEP Visualization : Software like ORTEP-3 aids in mapping directional interactions (e.g., intermolecular H-bonds between aldehyde groups and adjacent thiophene sulfur atoms) .
    Contradictions in reported lattice parameters may arise from polymorphism or solvent inclusion during crystallization .

Basic: What are the key challenges in purifying 3-(2-Methylphenyl)thiophene-2-carbaldehyde?

Methodological Answer:

  • Low Solubility : The compound is sparingly soluble in water, necessitating organic solvents (e.g., ethyl acetate/hexane mixtures) for recrystallization.
  • Byproduct Separation : Unreacted 2-methylphenyl precursors or oxidation byproducts (e.g., carboxylic acids) require column chromatography with silica gel (hexane:ethyl acetate gradients) .

Advanced: How can SHELX and ORTEP resolve contradictory crystallographic data for thiophene derivatives?

Methodological Answer:

  • SHELX Refinement : Iterative cycles in SHELXL refine anisotropic displacement parameters and occupancy factors, resolving disorder in methyl or aldehyde groups .
  • ORTEP-3 Visualization : Overlaying experimental and simulated diffraction patterns identifies twinning or pseudo-symmetry, common in thiophene derivatives due to planar stacking .
    Discrepancies in unit cell parameters often stem from incorrect space group assignment, which can be corrected via systematic extinction analysis .

Basic: What biological activities are reported for thiophene-2-carbaldehyde derivatives?

Methodological Answer:

  • Antimicrobial Activity : Derivatives exhibit activity against Gram-positive bacteria (e.g., S. aureus) via membrane disruption, validated by MIC assays .
  • Anticancer Potential : Thiophene aldehydes inhibit tubulin polymerization or kinase pathways, with IC₅₀ values in the µM range in cell lines like MCF-7 .

Advanced: What strategies analyze structure-activity relationships (SAR) in thiophene-based bioactive compounds?

Methodological Answer:

  • Electron Modulation : Introducing electron-withdrawing groups (e.g., –CF₃) at the phenyl ring enhances electrophilicity, improving binding to biological targets (e.g., enzymes) .
  • Crystallographic SAR : Correlating hydrogen-bond donor capacity (from crystal data) with bioactivity identifies pharmacophoric features .
  • Computational Modeling : DFT calculations predict frontier molecular orbitals (HOMO/LUMO) to rationalize reactivity trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.